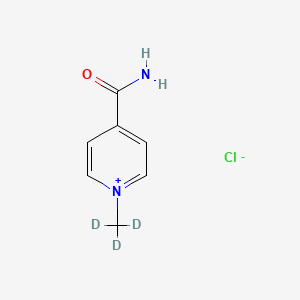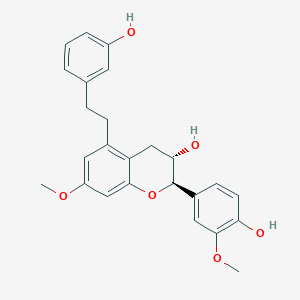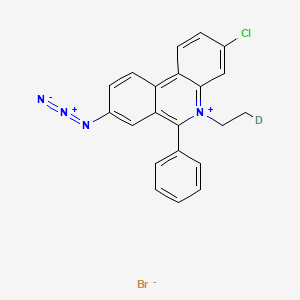
3-Azido-8-chloro Ethidium-d1 (bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-8-chloro Ethidium-d1 (bromide): is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of ethidium bromide, which is commonly used as a nucleic acid stain in molecular biology. The addition of azido and chloro groups to the ethidium structure enhances its reactivity and potential for use in diverse chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-8-chloro Ethidium-d1 (bromide) typically involves the introduction of azido and chloro groups to the ethidium bromide structure. This can be achieved through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of 3-Azido-8-chloro Ethidium-d1 (bromide) involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This may include optimizing reaction conditions, using industrial-grade reagents, and employing advanced purification techniques to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-8-chloro Ethidium-d1 (bromide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
3-Azido-8-chloro Ethidium-d1 (bromide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed as a nucleic acid stain in molecular biology experiments, particularly in gel electrophoresis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Azido-8-chloro Ethidium-d1 (bromide) involves its interaction with nucleic acids. The compound intercalates between the base pairs of DNA, disrupting the helical structure and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the ethidium moiety and the presence of the azido and chloro groups, which enhance its binding affinity and reactivity .
Comparison with Similar Compounds
Ethidium Bromide: A widely used nucleic acid stain with similar intercalating properties but lacks the azido and chloro groups.
Propidium Iodide: Another nucleic acid stain with similar applications but different structural features.
Acridine Orange: A nucleic acid-binding dye with distinct fluorescence properties.
Uniqueness: 3-Azido-8-chloro Ethidium-d1 (bromide) is unique due to the presence of both azido and chloro groups, which enhance its reactivity and potential for diverse applications. These modifications make it a valuable tool in various scientific research fields, offering advantages over similar compounds in terms of binding affinity, reactivity, and versatility .
Properties
Molecular Formula |
C21H16BrClN4 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
8-azido-3-chloro-5-(2-deuterioethyl)-6-phenylphenanthridin-5-ium;bromide |
InChI |
InChI=1S/C21H16ClN4.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13H,2H2,1H3;1H/q+1;/p-1/i1D; |
InChI Key |
UFIOUGOJJSJLCK-RWQOXAPSSA-M |
Isomeric SMILES |
[2H]CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])Cl.[Br-] |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



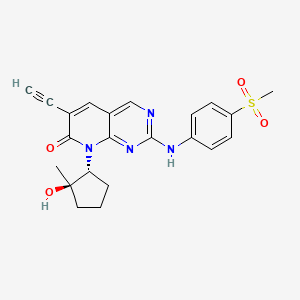
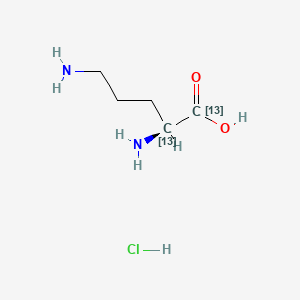
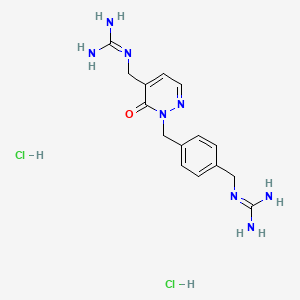

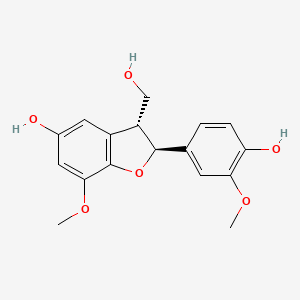
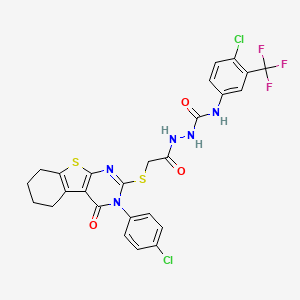
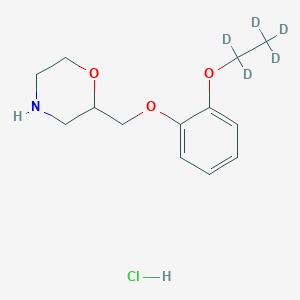
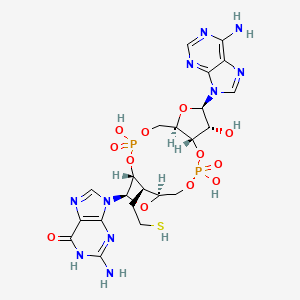
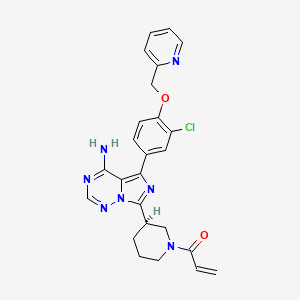
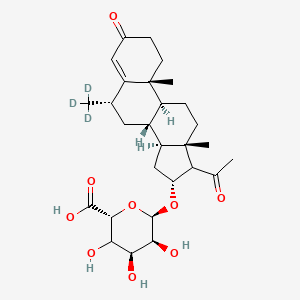
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
